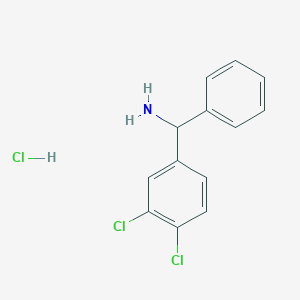

(3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride is an organic compound with the molecular formula C13H12Cl3N. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable substance in both academic and industrial settings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride typically involves the reaction of 3,4-dichlorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .

Analyse Chemischer Reaktionen

Types of Reactions

(3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce the corresponding amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Primary amines.

Substitution: Hydroxyl or amino-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

The compound serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those aimed at treating neurological disorders. Its unique structure enhances drug efficacy and specificity by improving interactions with biological targets. Researchers have explored its potential in developing novel therapeutic agents for conditions such as depression and anxiety disorders .

Case Study: Antidepressant Properties

A notable study investigated the antidepressant effects of compounds structurally similar to this compound. The research highlighted its ability to modulate neurotransmitter systems, thereby providing a basis for further exploration in antidepressant drug development .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound is employed as a standard reference material in chromatographic techniques. It aids researchers in developing and validating methods for detecting similar compounds in complex mixtures, ensuring accuracy and reliability in analytical results .

Application Example: Chromatographic Techniques

Researchers have utilized this compound in gas chromatography-mass spectrometry (GC-MS) to identify and quantify related substances in various samples. Its presence as a reference standard allows for improved method sensitivity and specificity .

Material Science

Formulation of Advanced Polymers

The compound is also explored in material science for its role in formulating advanced polymers and coatings. Its incorporation into materials enhances thermal stability and chemical resistance, making it suitable for industrial applications .

| Property | Description |

|---|---|

| Thermal Stability | Improved heat resistance when used in polymer formulations |

| Chemical Resistance | Enhanced durability against chemical degradation |

Biochemical Research

Studying Receptor Interactions

In biochemical research, this compound is instrumental in studying receptor interactions and signaling pathways. Understanding these interactions is vital for developing targeted therapies that can effectively modulate specific biological processes .

Example Research: Cellular Mechanisms

Research focusing on this compound has revealed insights into cellular mechanisms underlying various diseases. By examining how it interacts with specific receptors, scientists can devise strategies for targeted drug delivery systems .

Agricultural Chemistry

Development of Agrochemicals

The compound is under investigation for its potential use in developing new agrochemicals aimed at improving pest control solutions. Its efficacy could lead to more environmentally friendly options with reduced ecological impact compared to traditional pesticides .

| Application | Potential Benefits |

|---|---|

| Pest Control | More effective solutions with reduced environmental impact |

| Agrochemical Development | Contribution to sustainable agricultural practices |

Wirkmechanismus

The mechanism of action of (3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-Dichlorophenethylamine: Similar structure but lacks the phenyl group attached to the amine.

N-((1E)-4-(3,4-Dichlorophenyl)-3,4-Dihydro-1(2H)-naphthalenylidene)methanamine: A more complex structure with additional rings and functional groups.

Uniqueness

(3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride is unique due to its combination of dichlorophenyl and phenyl groups, which confer specific reactivity and stability. This makes it particularly useful in applications where both properties are required .

Biologische Aktivität

(3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride, also known as a derivative of phenethylamine, has garnered attention for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of biological effects, including potential anticancer properties and antimicrobial activity. This article synthesizes relevant research findings, case studies, and data tables to provide an overview of its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is C13H12Cl2N·HCl. Its structure features a dichlorophenyl group attached to a phenylmethanamine moiety, which is significant for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer treatment. In vitro assays have demonstrated that derivatives with similar structures exhibit significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of several compounds against a panel of cancer cell lines. The results indicated that compounds with structural similarities to this compound showed high inhibition rates:

| Cell Line | Inhibition (%) | IC50 (µM) |

|---|---|---|

| T-47D (Breast) | 90.47 | 0.67 |

| MDA-MB-468 (Breast) | 84.83 | 0.80 |

| HCT-116 (Colon) | 84.32 | 0.87 |

| SK-MEL-5 (Melanoma) | 81.58 | 0.95 |

These findings suggest that the compound may interfere with critical pathways in cancer cell proliferation, making it a candidate for further investigation in anticancer drug development .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. A high-throughput screening of various compounds revealed that some derivatives exhibited significant inhibition of bacterial growth.

Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | <20 |

| Escherichia coli | <10 |

| Mycobacterium tuberculosis | <5 |

These results indicate that the compound may possess broad-spectrum antimicrobial properties, potentially contributing to its utility in treating infections .

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzyme Activity : Similar compounds have shown efficacy in inhibiting key enzymes involved in cancer progression and bacterial metabolism.

- Disruption of Cell Signaling : The compound may interfere with signaling pathways critical for cell survival and proliferation.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells.

Eigenschaften

CAS-Nummer |

742107-57-9 |

|---|---|

Molekularformel |

C13H11Cl2N |

Molekulargewicht |

252.14 g/mol |

IUPAC-Name |

(3,4-dichlorophenyl)-phenylmethanamine |

InChI |

InChI=1S/C13H11Cl2N/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13H,16H2 |

InChI-Schlüssel |

BWSDVZYTGXWAFC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)Cl)N.Cl |

Kanonische SMILES |

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)Cl)N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.